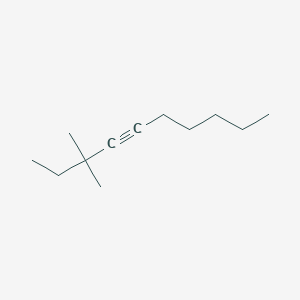

3,3-Dimethyl-dec-4-yne

Description

Position of 3,3-Dimethyl-dec-4-yne as a Substituted Internal Alkyne

This compound is an internal alkyne, meaning its carbon-carbon triple bond is located within the carbon chain, not at a terminal position. ucalgary.ca Its structure consists of a ten-carbon chain with the triple bond between the fourth and fifth carbon atoms. Two methyl groups are attached to the third carbon atom, creating a sterically hindered environment around the alkyne functionality. This substitution pattern distinguishes it from terminal alkynes, which possess a hydrogen atom attached to one of the sp-hybridized carbons, rendering them acidic and amenable to a different set of reactions. libretexts.org The stability of alkynes generally increases with the degree of substitution, making internal alkynes like this compound more stable than their terminal counterparts. ucalgary.ca

Table 1: Structural and Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 3,3-dimethyldec-4-yne nih.gov |

| Molecular Formula | C₁₂H₂₂ nih.gov |

| Molecular Weight | 166.30 g/mol nih.gov |

| CAS Number | 70732-45-5 nih.gov |

| Boiling Point | 194 °C stenutz.eu |

| Density | 0.773 g/mL stenutz.eu |

| Refractive Index | 1.440 stenutz.eu |

This table is interactive. You can sort and filter the data by clicking on the headers.

Broader Significance of Internal Alkynes in Contemporary Organic Synthesis

Internal alkynes are pivotal intermediates in the synthesis of a wide array of organic molecules. masterorganicchemistry.com Their utility stems from the diverse transformations the triple bond can undergo. These reactions include, but are not limited to:

Partial and Full Hydrogenation: Internal alkynes can be selectively reduced to either cis- or trans-alkenes or fully hydrogenated to alkanes, providing stereochemical control in synthesis. masterorganicchemistry.com

Hydration: The addition of water across the triple bond, often catalyzed by mercury(II) salts, yields ketones. For unsymmetrical internal alkynes, this can lead to a mixture of regioisomeric ketones. libretexts.org

Hydroboration-Oxidation: This two-step process also converts internal alkynes to ketones. libretexts.org

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the triple bond can produce di- or tetra-haloalkanes. masterorganicchemistry.com

Cycloaddition Reactions: The electron-rich triple bond of internal alkynes makes them excellent participants in cycloaddition reactions, a key method for constructing cyclic compounds.

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Sonogashira coupling, allow for the formation of new carbon-carbon bonds, expanding the molecular complexity. organic-chemistry.org

The presence of bulky substituents, as seen in this compound, can influence the regioselectivity and stereoselectivity of these reactions, a factor that is often exploited in targeted synthesis.

Overview of Key Research Directions Pertaining to Internal Alkyne Structures

Current research involving internal alkynes is vibrant and multifaceted. A significant area of focus is the development of novel catalytic systems to control the regio- and stereoselectivity of alkyne functionalization. acs.org For instance, transition-metal catalysis is being extensively explored to achieve selective additions to unsymmetrical internal alkynes. acs.orgrsc.org

Another burgeoning research area is the "alkyne zipper" reaction, a process that involves the isomerization of an internal alkyne to a terminal alkyne. mdpi.com This contra-thermodynamic transformation is synthetically valuable as it allows for the subsequent functionalization of the terminal alkyne. mdpi.com

Furthermore, the development of difunctionalization reactions, where two new functional groups are added across the triple bond in a single step, is a major research thrust. researchgate.net These reactions offer an efficient route to complex molecules from simple alkyne precursors. Researchers are also investigating the synthesis of complex heterocyclic and carbocyclic structures through electrophilic cyclization of internal alkynes. acs.org

Structure

3D Structure

Propriétés

Numéro CAS |

70732-45-5 |

|---|---|

Formule moléculaire |

C12H22 |

Poids moléculaire |

166.30 g/mol |

Nom IUPAC |

3,3-dimethyldec-4-yne |

InChI |

InChI=1S/C12H22/c1-5-7-8-9-10-11-12(3,4)6-2/h5-9H2,1-4H3 |

Clé InChI |

BDKOCLJPGLKQMZ-UHFFFAOYSA-N |

SMILES canonique |

CCCCCC#CC(C)(C)CC |

Origine du produit |

United States |

Synthetic Methodologies for 3,3 Dimethyl Dec 4 Yne and Analogous Internal Alkynes

Foundational Approaches to Alkyne Construction

Traditional methods for forming alkyne moieties often rely on elimination and substitution reactions, providing robust and predictable pathways to the desired products.

One of the classic methods for constructing a carbon-carbon triple bond is through a double elimination reaction from a suitably substituted alkane. masterorganicchemistry.com This strategy, known as α,β-elimination, typically involves the dehydrohalogenation of either a vicinal dihalide (where halogens are on adjacent carbons) or a geminal dihalide (where both halogens are on the same carbon). chemistrysteps.com The reaction proceeds in two successive E2 elimination steps. masterorganicchemistry.com While the first elimination can often be achieved with common bases like hydroxides, the second step, which involves the elimination of a vinyl halide, requires a very strong base, such as sodium amide (NaNH₂), to proceed efficiently. chemistrysteps.com

| Precursor Type | Description | Reagents | Product |

| Vicinal Dihalide | Halogen atoms on adjacent carbons | 2 equivalents of strong base (e.g., NaNH₂) | Internal or Terminal Alkyne |

| Geminal Dihalide | Halogen atoms on the same carbon | 2 equivalents of strong base (e.g., NaNH₂) | Internal or Terminal Alkyne |

This table summarizes the types of precursors and general reagents used in α,β-elimination strategies for alkyne synthesis.

Carbene rearrangements provide another route to alkynes. The Fritsch–Buttenberg–Wiechell (FBW) rearrangement is a notable example, in which a 1,2-shift of an alkylidene carbene leads to the formation of an alkyne. nih.gov This method has been particularly useful for accessing highly reactive and geometrically strained cyclic alkynes that are difficult to generate through other means. nih.gov Another protocol involves the thermal fragmentation of tetrazoles, which can be prepared from carbonyl compounds. This process generates alkylidene carbenes that subsequently undergo a fiveable.meresearchgate.net-rearrangement to yield internal or terminal alkynes under neutral conditions. organic-chemistry.orgorganic-chemistry.org

| Precursor | Intermediate | Rearrangement | Product |

| Vinyl Halide | Alkylidene Carbene | Fritsch–Buttenberg–Wiechell | Alkyne |

| Tetrazole (from Carbonyl) | Alkylidene Carbene | fiveable.meresearchgate.net-Rearrangement | Alkyne |

This table outlines carbene-based protocols for synthesizing alkynes.

The alkylation of acetylide anions is a highly effective and widely used method for constructing internal alkynes from terminal alkynes. masterorganicchemistry.com This reaction is a cornerstone of organic synthesis because it allows for the formation of a new carbon-carbon bond, extending a carbon chain. lumenlearning.com The process begins with the deprotonation of a terminal alkyne using a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), to form a highly nucleophilic acetylide anion. fiveable.me This anion then reacts with a suitable electrophile, typically a primary alkyl halide, in a nucleophilic substitution (SN2) reaction to displace the halide and form the internal alkyne. masterorganicchemistry.comlibretexts.org

The synthesis of 3,3-Dimethyl-dec-4-yne can be readily envisioned using this method. The logical approach would involve the deprotonation of 3,3-dimethyl-1-butyne (B43207) to form its corresponding acetylide anion. This anion would then be treated with 1-bromohexane (B126081). The acetylide would act as the nucleophile, attacking the primary carbon of 1-bromohexane and displacing the bromide ion to yield the target molecule, this compound.

It is crucial that this reaction is performed with primary alkyl halides. Due to the strong basicity of the acetylide anion, reactions with secondary or tertiary alkyl halides almost invariably lead to elimination (E2) products rather than the desired substitution product. masterorganicchemistry.comlibretexts.org For instance, attempting to synthesize this compound by reacting the acetylide of 1-hexyne (B1330390) with a neopentyl-type halide like 1-bromo-2,2-dimethylpropane (B145997) would be unsuccessful due to severe steric hindrance disfavoring the SN2 pathway.

| Terminal Alkyne | Base | Alkyl Halide (Primary) | Resulting Internal Alkyne |

| Hex-1-yne | NaNH₂ | 1-Bromobutane | Dec-5-yne libretexts.org |

| 3,3-Dimethyl-1-butyne | NaNH₂ / n-BuLi | Iodoethane | 2,2-Dimethyl-3-hexyne lumenlearning.com |

| Acetylene | NaNH₂ | 1-Bromopropane | Pent-1-yne |

| Propyne | NaNH₂ | Bromomethane | But-2-yne libretexts.org |

This interactive table provides examples of internal alkynes synthesized via the alkylation of acetylide anions.

Advanced and Catalytic Synthesis of Internal Alkynes

Modern synthetic chemistry has introduced sophisticated catalytic methods that provide new avenues for the construction of internal alkynes, often with improved efficiency and functional group tolerance.

While traditional methods build upon existing alkyne frameworks, cross-coupling reactions can construct the alkyne skeleton by forming new carbon-carbon bonds at the sp-hybridized carbon. A significant challenge in coupling an sp-hybridized carbon with an sp³-hybridized carbon is the propensity for side reactions like β-hydride elimination. wuxiapptec.comtcichemicals.com However, novel catalytic systems have been developed to address this. For example, a copper-catalyzed cross-coupling reaction has been developed for forming C(sp)-C(sp³) bonds using N-tosylhydrazones and trialkylsilylethynes. organic-chemistry.orgresearchgate.net This method leverages Cu carbene migratory insertion and avoids the challenges associated with using alkyl halides, such as oxidative addition and β-hydride elimination. organic-chemistry.org Such approaches represent a significant advance in the direct ethynylation of C(sp³)-H bonds.

Cross-dehydrogenative coupling (CDC) has emerged as a powerful and atom-economical strategy in organic synthesis. researchgate.net This class of reaction involves the formation of a C-C bond directly from two C-H bonds, formally eliminating a molecule of hydrogen with the aid of an oxidant. libretexts.org The use of terminal alkynes as one of the coupling partners allows for the sustainable synthesis of a variety of alkynylated compounds. researchgate.net While many early examples focused on the formation of C(sp²)-C(sp) bonds, the direct alkynylation of unfunctionalized sp³ carbons remains a significant goal. researchgate.net Iron-catalyzed CDC methods have been highlighted for their use of an inexpensive and environmentally benign metal to facilitate the coupling of C(sp³)-H bonds with other C-H bonds, including C(sp)-H. researchgate.net These methods avoid the need for pre-functionalized starting materials, reducing waste and cost in the synthetic sequence. researchgate.netlibretexts.org

Cross-Coupling Reactions for C(sp)-C(sp) Bond Formation

Palladium-Catalyzed Alkyne Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide powerful tools for the formation of carbon-carbon bonds, including those found in internal alkynes. Reactions such as the Sonogashira, Negishi, and Kumada couplings are principal methods in this category.

The Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, can be adapted for the synthesis of internal alkynes. However, the direct coupling of a sterically hindered halide, such as a neopentyl-type halide, with a terminal alkyne is often challenging due to the steric bulk impeding the oxidative addition and reductive elimination steps of the catalytic cycle. To address this, specialized ligands that are both bulky and electron-rich can be employed to enhance the efficiency of the palladium catalyst.

The Negishi coupling , which utilizes an organozinc reagent, and the Kumada coupling , which employs a Grignard reagent, offer alternative palladium-catalyzed pathways. These methods can be advantageous in certain contexts, particularly when dealing with sterically demanding substrates. The choice of catalyst, ligands, and reaction conditions is critical to favor the desired coupling product over side reactions like β-hydride elimination, especially when using alkyl halides with β-hydrogens. For instance, the use of N-heterocyclic carbene (NHC) palladium complexes has shown promise in coupling sterically hindered partners.

| Coupling Reaction | Typical Reactants | Key Features |

| Sonogashira | Terminal alkyne, Aryl/Vinyl Halide | Copper co-catalyst often used, mild conditions possible. |

| Negishi | Organozinc reagent, Organic Halide | High functional group tolerance, can couple sp³, sp², and sp carbons. |

| Kumada | Grignard reagent, Organic Halide | Strong nucleophiles, can be challenging with sensitive functional groups. |

Transition Metal-Mediated Alkyne Formation

Beyond palladium, other transition metals play a crucial role in mediating the formation of internal alkynes. These reactions often involve the formation of a metal-alkyne complex as a key intermediate. For example, cobalt-alkyne complexes are intermediates in the Pauson-Khand reaction, which can be a pathway to more complex molecules containing an alkyne moiety.

The synthesis of transition metal alkyne complexes can be achieved by reacting an alkyne with a metal carbonyl complex, such as dicobalt octacarbonyl, or by the reduction of a metal halide in the presence of the alkyne. Once formed, these complexes can undergo a variety of transformations to yield the desired internal alkyne. The coordination of the alkyne to the metal center can alter its reactivity, facilitating reactions that are not possible with the free alkyne. This activation can lead to the formation of new carbon-carbon bonds under milder conditions.

Multicomponent Approaches for Alkyne Derivatization

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules, including derivatized alkynes. While not a direct synthesis of the parent this compound, these methods are invaluable for creating a diverse range of structurally related internal alkynes.

For instance, a multicomponent approach could involve the reaction of a terminal alkyne, an electrophile, and a nucleophile, catalyzed by a transition metal. Such reactions can lead to the formation of highly functionalized internal alkynes in a single step. The challenge in applying these methods to the synthesis of sterically hindered alkynes lies in controlling the regioselectivity and overcoming the steric hindrance of the bulky substituents.

Alternative and Emerging Synthetic Pathways

Recent advancements in synthetic methodology have introduced novel ways to construct sterically hindered internal alkynes. One of the most promising emerging techniques is visible-light photoredox catalysis . A recently developed method allows for the synthesis of internal alkynes containing quaternary carbons through the coupling of N-phthalimidoyl oxalates of tertiary alcohols with 1-(2-(arylsulfonyl)ethynyl)benzenes. This reaction proceeds at room temperature and exhibits good functional group tolerance, offering a mild alternative to traditional cross-coupling methods.

Another area of development is the use of C-H activation strategies. These methods involve the direct functionalization of a carbon-hydrogen bond, which is an atom-economical approach to forming new carbon-carbon bonds. While still an area of active research, C-H activation holds the potential for the direct coupling of a C(sp³)-H bond of a precursor with an alkyne, which could provide a more direct route to compounds like this compound.

Electrochemical methods also present an alternative for the synthesis of disubstituted alkynes. For example, the anodic oxidation of dihydrazones can lead to the formation of alkynes under mild conditions.

| Emerging Method | Key Principle | Advantages |

| Visible-Light Photoredox Catalysis | Generation of radical intermediates via photo-excited catalyst. | Mild reaction conditions, high functional group tolerance. |

| C-H Activation | Direct functionalization of C-H bonds. | Atom economical, potentially fewer synthetic steps. |

| Electrosynthesis | Anodic oxidation of precursors like dihydrazones. | Can avoid harsh reagents, potential for scalability. |

Reactivity and Mechanistic Investigations of 3,3 Dimethyl Dec 4 Yne and Internal Alkyne Systems

Addition Reactions Across the Carbon-Carbon Triple Bond in Internal Alkynes

Alkynes are characterized by the presence of a carbon-carbon triple bond, which consists of one sigma (σ) bond and two pi (π) bonds. masterorganicchemistry.com The primary reaction pathway for alkynes involves the addition across this triple bond, where the π bonds are broken to form new single bonds. masterorganicchemistry.com For internal alkynes, such as 3,3-dimethyl-dec-4-yne, the triple bond is located within the carbon chain, not at the end. The reactivity of these systems is influenced by the electron-rich nature of the two π bonds, which allows them to act as nucleophiles in electrophilic addition reactions. chemistrysteps.comlibretexts.org However, alkynes are generally less reactive than alkenes towards electrophiles. libretexts.orgorganicchemistrytutor.com This is partly due to the instability of the resulting vinyl carbocation intermediate. chemistrysteps.com Addition reactions can occur once to form an alkene, or twice to yield a product with only single bonds. masterorganicchemistry.comkhanacademy.org

Electrophilic Addition Mechanisms

The fundamental mechanism for electrophilic additions to alkynes mirrors that of alkenes, involving an initial attack by an electrophile on the electron-dense π system. chemistrysteps.comlibretexts.org This leads to the formation of an intermediate, typically a carbocation, which is then attacked by a nucleophile. chemistrysteps.com In the case of alkynes, the initial addition results in a substituted alkene, which can often undergo a second addition reaction. masterorganicchemistry.com For unsymmetrical internal alkynes, the regioselectivity of the addition is a key consideration.

The addition of hydrogen halides (HX, where X = Cl, Br, I) to internal alkynes proceeds via an electrophilic addition mechanism. libretexts.orglibretexts.org The reaction can be controlled to add one equivalent of HX to form a vinyl halide or an excess of HX to produce a geminal dihalide, where both halogens are attached to the same carbon. libretexts.orglibretexts.orgchemistrysteps.com

The mechanism begins with the protonation of the alkyne's triple bond by the hydrogen halide, which forms a vinyl carbocation intermediate. chemistrysteps.commasterorganicchemistry.com This step is generally slower than the protonation of an alkene due to the higher instability of the vinyl cation. chemistrysteps.com The halide ion then acts as a nucleophile, attacking the carbocation to form the vinyl halide. masterorganicchemistry.com If a second equivalent of HX is present, the resulting haloalkene can undergo another addition. The proton adds to the double bond to form a new carbocation, which is stabilized by resonance with the already present halogen atom. chemistrysteps.com The subsequent attack by a halide ion yields the geminal dihalide. chemistrysteps.com

For an unsymmetrical internal alkyne like this compound, hydrohalogenation will lead to a mixture of two isomeric vinyl halides upon the first addition, as there is no significant preference for the initial protonation site. youtube.com A subsequent second addition would then lead to a mixture of geminal dihalides.

Table 1: Products of Hydrohalogenation of an Unsymmetric Internal Alkyne

| Reactant | Reagent | Intermediate Product (1 equivalent HX) | Final Product (2 equivalents HX) |

|---|---|---|---|

| Internal Alkyne (e.g., this compound) | HCl, HBr, or HI | Mixture of (E/Z)-haloalkene isomers | Mixture of geminal dihalide isomers |

Alkynes react with halogens such as bromine (Br₂) and chlorine (Cl₂) in a manner analogous to alkenes. libretexts.orglibretexts.org The addition of one molar equivalent of a halogen results in a dihaloalkene, while two equivalents yield a tetrahaloalkane. libretexts.org

The reaction is initiated by the alkyne's π electrons attacking the halogen molecule, which becomes polarized as it approaches the nucleophilic alkyne. organicchemistrytutor.comlibretexts.org This leads to the formation of a cyclic halonium ion intermediate, with the halogen atom bridged across the two carbons of the triple bond. organicchemistrytutor.comlibretexts.orglibretexts.org A halide ion then attacks this intermediate from the opposite side (anti-addition), opening the ring to form a trans-dihaloalkene. organicchemistrytutor.comlibretexts.orglibretexts.org If excess halogen is present, the resulting dihaloalkene can undergo a second addition reaction, which also proceeds through a halonium ion intermediate, to give the final tetrahaloalkane product. libretexts.orglibretexts.org

Table 2: Products of Halogenation of an Internal Alkyne

| Reactant | Reagent | Intermediate Product (1 equivalent X₂) | Final Product (2 equivalents X₂) | Stereochemistry |

|---|---|---|---|---|

| Internal Alkyne (e.g., this compound) | Br₂ or Cl₂ | trans-Dihaloalkene | Tetrahaloalkane | Anti-addition |

The hydration of alkynes involves the addition of water across the triple bond, typically catalyzed by a strong acid like sulfuric acid (H₂SO₄) and a mercury(II) salt, such as mercuric sulfate (HgSO₄), to facilitate the reaction. libretexts.orgjove.comlibretexts.org Unlike the hydration of alkenes which yields alcohols, the hydration of alkynes produces ketones. libretexts.orgjove.compressbooks.pub

The mechanism begins with the electrophilic addition of the mercuric ion (Hg²⁺) to the alkyne, forming a cyclic mercurinium ion intermediate. jove.comlibretexts.org Water then attacks the more substituted carbon of this intermediate, followed by deprotonation to yield an organomercury enol. jove.comlibretexts.orglibretexts.org This enol, an alcohol where the hydroxyl group is attached to a double-bonded carbon, is unstable and rapidly rearranges into a more stable keto form. libretexts.orgjove.com This spontaneous interconversion between the enol and keto forms is known as keto-enol tautomerism. libretexts.orgjove.com The equilibrium heavily favors the keto tautomer because the C=O double bond is significantly stronger than the C=C double bond. libretexts.orgjove.com

For unsymmetrical internal alkynes like this compound, the initial addition of water is not regioselective, meaning it can occur on either of the two carbons of the triple bond. libretexts.orglibretexts.orglibretexts.org This results in the formation of a mixture of two different ketone products. libretexts.orgjove.comlibretexts.org

Table 3: Products of Acid-Catalyzed Hydration of Internal Alkynes

| Reactant Type | Reagents | Intermediate | Final Product(s) |

|---|---|---|---|

| Symmetrical Internal Alkyne | H₂O, H₂SO₄, HgSO₄ | Enol | A single ketone |

| Unsymmetrical Internal Alkyne (e.g., this compound) | H₂O, H₂SO₄, HgSO₄ | Mixture of enols | A mixture of two ketones |

Hydroboration-oxidation is a two-step reaction that also hydrates alkynes to form carbonyl compounds. ucalgary.capearson.com The first step involves the addition of a borane reagent, such as borane (BH₃) or a bulkier borane like disiamylborane, across the triple bond. organicchemistrytutor.comwikipedia.orglibretexts.org The second step is an oxidation, typically with hydrogen peroxide (H₂O₂) in a basic solution. ucalgary.capearson.com

The hydroboration step is a syn-addition, where the boron and hydrogen atoms add to the same side of the triple bond. wikipedia.orglibretexts.org Boron acts as the electrophile and adds to the less sterically hindered carbon of the triple bond. libretexts.org For internal alkynes, this can be challenging to control, and using BH₃ can lead to a mixture of products. organicchemistrytutor.com The use of sterically hindered boranes, such as disiamylborane or dicyclohexylborane, can improve regioselectivity by favoring addition to the less sterically encumbered carbon of the alkyne. organicchemistrytutor.com

The intermediate vinylborane is then oxidized in the second step. The boron atom is replaced by a hydroxyl (-OH) group, forming an enol. libretexts.org Similar to the hydration reaction, this enol intermediate is unstable and immediately tautomerizes to the more stable carbonyl compound. ucalgary.calibretexts.org The hydroboration-oxidation of internal alkynes ultimately produces ketones. pearson.comwikipedia.org For an unsymmetrical internal alkyne, this process will generally yield a mixture of two different ketones, unless a bulky borane reagent can effectively direct the addition to one of the alkyne carbons. organicchemistrytutor.comlibretexts.org

Table 4: Hydroboration-Oxidation of Internal Alkynes

| Reactant | Reagents | Intermediate | Final Product(s) | Regiochemistry |

|---|---|---|---|---|

| Internal Alkyne (e.g., this compound) | 1. Disiamylborane or 9-BBN 2. H₂O₂, NaOH | Vinylborane, then Enol | Ketone(s) | Boron adds to the less sterically hindered carbon. A mixture of ketones is possible for unsymmetrical alkynes. |

Nucleophilic Addition Reactions

While electrophilic additions are more common, alkynes can also undergo nucleophilic addition reactions. The sp-hybridization of the carbon atoms in a triple bond makes them more electrophilic than the sp²-hybridized carbons of an alkene. msu.edu As a result, alkynes are susceptible to attack by nucleophiles. msu.edu

These reactions are particularly prevalent when the alkyne is "activated" by an electron-withdrawing group conjugated with the triple bond, such as a carbonyl group (ketones, esters, amides). acs.orgnih.gov In these cases, the reaction proceeds via a 1,4-conjugate addition (Michael addition), where the nucleophile attacks the terminal carbon of the alkyne. acs.orgnih.gov For non-activated internal alkynes like this compound, nucleophilic addition is less common and typically requires strong nucleophiles. An example is the reaction of acetylide anions (formed by deprotonating terminal alkynes) with alkyl halides in SN2 reactions, which is a powerful method for forming new carbon-carbon bonds. msu.edu

Oxidative Transformations of Internal Alkynes

The carbon-carbon triple bond of internal alkynes, including this compound, is susceptible to oxidative cleavage, a reaction that breaks the molecule into smaller carboxylic acid fragments. This transformation can be achieved through various methods, most notably ozonolysis and transition metal-catalyzed oxidations.

Ozonolysis is a powerful method for the oxidative cleavage of alkynes. chemistrysteps.combyjus.com The reaction involves treating the alkyne with ozone (O₃), followed by a workup step. Unlike the ozonolysis of alkenes, which can yield aldehydes or ketones, the complete cleavage of an internal alkyne's triple bond typically results in the formation of two carboxylic acids. youtube.com

The mechanism proceeds through an initial electrophilic attack of ozone on the triple bond, leading to the formation of an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a more stable 1,2,3-trioxolene structure, which then decomposes upon workup (often with water) to yield the final carboxylic acid products. byjus.comlibretexts.org Alkynes are generally less reactive towards ozone than alkenes. masterorganicchemistry.com

For an unsymmetrical internal alkyne like this compound, ozonolysis cleaves the bond between carbon-4 and carbon-5. This process results in two distinct carboxylic acid molecules, as detailed in the table below.

| Reactant | Reagents | Product 1 | Product 2 |

|---|---|---|---|

| This compound | 1. O₃ 2. H₂O | 2,2-Dimethylpropanoic acid | Hexanoic acid |

As an alternative to ozonolysis, transition metal catalysts can be employed for the oxidative cleavage of internal alkynes. arkat-usa.org This approach often utilizes safer and milder oxidants. A variety of transition metals, including ruthenium (Ru), osmium (Os), tungsten (W), and manganese (Mn), have been shown to be effective. arkat-usa.orgrsc.org The reaction typically involves a metal catalyst and a stoichiometric oxidant such as sodium periodate (NaIO₄), hydrogen peroxide (H₂O₂), or molecular oxygen (O₂). arkat-usa.org

The general pathway for many of these reactions involves the initial oxidation of the alkyne to a vicinal dicarbonyl compound (an α-diketone). Under stronger reaction conditions, this intermediate undergoes further oxidation, leading to the cleavage of the carbon-carbon bond between the carbonyl groups to yield carboxylic acids. libretexts.org For example, ruthenium trichloride (RuCl₃) in the presence of an oxidant like sodium periodate can effectively cleave internal alkynes.

Applying this methodology to this compound would be expected to yield the same carboxylic acid products as ozonolysis, providing a complementary synthetic route.

| Substrate | Catalyst System Example | Expected Products |

|---|---|---|

| Internal Alkyne (e.g., this compound) | RuCl₃ / NaIO₄ | Carboxylic Acids |

Radical Reactions and Transformations Involving Internal Alkynes

The functionalization of internal alkynes through radical pathways offers a powerful strategy for constructing complex molecular architectures. These reactions proceed via highly reactive radical intermediates and enable the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org

A key step in the radical transformation of internal alkynes is the addition of a radical species across the carbon-carbon triple bond. This addition is not a chain reaction but results in the formation of a vinyl radical intermediate. researchgate.net This intermediate is a pivotal species that can undergo further reactions.

The initial radical can be generated from a wide variety of precursors using several methods:

Photoredox Catalysis: Visible light can be used to excite a photocatalyst, which then initiates a single-electron transfer (SET) process with a radical precursor to generate the reactive radical. researchgate.netresearchgate.net

Transition Metal Catalysis: Some transition metals can react with radical precursors to generate radicals. nih.gov

Thermal or Chemical Initiation: Traditional radical initiators can also be used, although photoredox and transition metal catalysis often provide milder and more controlled conditions.

In the case of this compound, the addition of a generic radical (R•) to the triple bond would produce a vinyl radical. The regioselectivity of this addition (i.e., whether the radical adds to C4 or C5) would depend on steric and electronic factors related to both the alkyne and the incoming radical.

The vinyl radical intermediate generated from the initial radical addition is highly reactive and can be trapped by another chemical entity to form a stable product. This two-step process—radical addition followed by trapping—allows for the difunctionalization of the original alkyne, where two new groups are added across the triple bond. rsc.org This methodology is fundamental to modern organic synthesis for forming C-C and C-X (heteroatom) bonds. researchgate.netnih.govnih.gov

This pathway enables a diverse range of transformations:

Carbon-Carbon Bond Formation: The vinyl radical can react with an alkene or another source of carbon to form a new C-C bond, leading to more complex carbon skeletons.

Carbon-Heteroatom Bond Formation: The vinyl radical can be trapped by reagents that introduce nitrogen, oxygen, sulfur, or halogen atoms. nih.gov For example, using sulfonyl chlorides under visible-light photocatalysis can lead to the formation of β-chlorovinyl sulfones. researchgate.net

For this compound, this radical-mediated difunctionalization provides a versatile platform for synthesizing highly substituted and functionalized alkene derivatives.

Cyclization Reactions and Annulation Strategies

Internal alkynes are valuable building blocks in the synthesis of cyclic and polycyclic compounds through cyclization and annulation reactions. thieme-connect.de The rigidity and reactivity of the alkyne functional group make it an excellent component for constructing rings. These reactions can be promoted under various conditions, including transition metal-free pathways involving electrophiles, radicals, or bases. chim.it

In these strategies, the internal alkyne can act as a two-carbon (C2) component that reacts with a substrate containing other reactive sites to build a new ring. For instance, in a [3+2] cyclization, the alkyne would react with a three-atom partner to form a five-membered ring. researchgate.net

A wide array of synthetic methods utilize internal alkynes for cyclization:

Electrophilic Cyclization: An electrophile can activate the alkyne, prompting a nucleophilic attack from another part of the molecule to close a ring. chim.it

Radical Cyclization: Radical intermediates can add to the alkyne, initiating a cyclization cascade. chim.it

Metal-Catalyzed Cyclizations: Transition metals can coordinate to the alkyne and facilitate various intramolecular or intermolecular ring-forming reactions. thieme-connect.de

The structure of this compound, with its internal triple bond, makes it a suitable substrate for such annulation strategies, enabling the synthesis of complex carbocyclic and heterocyclic systems.

Element-Element' Additions to Alkynes

The addition of an E-E' bond (where E and E' are elements such as H, C, Si, N, S, etc.) across a carbon-carbon triple bond is a highly atom-economical method for producing stereodefined multi-substituted alkenes. figshare.comresearchgate.net These reactions are typically catalyzed by transition metals, which facilitate the cleavage of the E-E' bond and its subsequent addition to the alkyne substrate.

Hydroalkynylation is the net addition of a terminal alkyne's C-H bond across an internal alkyne, providing a direct route to conjugated 1,3-enynes. This transformation is challenging due to competing side reactions like homodimerization and cyclotrimerization of the starting materials. nsf.govnih.gov

Catalyst systems have been developed that can control both the regio- and stereoselectivity of the addition. For instance, ruthenium catalysts like [Cp*RuCl]4 have been shown to catalyze the trans-addition of a terminal alkyne across an internal alkyne. nih.govacs.org Conversely, half-sandwich rare-earth catalysts can promote a highly regio- and syn-stereoselective hydroalkynylation, where a heteroatom in the internal alkyne substrate plays a crucial coordinating role. acs.org

In the case of this compound reacting with a terminal alkyne like phenylacetylene, the choice of catalyst would dictate the stereochemical outcome of the resulting 1,3-enyne product.

Stereoselectivity in the Hydroalkynylation of Internal Alkynes:

| Catalyst System | Predominant Stereochemistry | Key Feature | Citation |

| [Cp*RuCl]4 | trans-addition | Unorthodox trans-addition mode. | nih.govacs.org |

| Scandium-based | syn-addition | Requires a coordinating heteroatom on the internal alkyne substrate for high selectivity. | acs.org |

| Palladium-based | trans-addition | Effective for biased substrates like N-sulfonyl ynamides. | nsf.gov |

The addition of an N-H bond from ammonia or an amine across an alkyne is known as hydroamination. It is one of the most efficient methods for constructing C-N bonds and synthesizing valuable nitrogen-containing compounds like enamines, imines, and amines. acs.org While the hydroamination of terminal alkynes is well-developed, the corresponding reaction with internal alkynes is more challenging but has been achieved using various late transition metal catalysts, including gold, copper, and rhodium complexes. acs.orgrsc.orgacs.org

The reaction of this compound with an amine, such as a dialkylamine, catalyzed by a gold(I) complex, would likely proceed with high stereoselectivity to form the (E)-enamine. acs.org The regioselectivity of the addition is a key challenge for unsymmetrical internal alkynes. The nucleophilic attack of the amine can occur at either of the two alkyne carbons, and the outcome is influenced by steric hindrance and the electronic nature of the substituents, as well as the catalyst system employed. acs.orgnih.gov For example, copper-catalyzed hydroamination often shows good regioselectivity with internal alkynes bearing an electron-withdrawing group. acs.org

Carbonylative bisthiolation is a multicomponent reaction where an alkyne, a disulfide, and carbon monoxide combine to form a β-sulfanyl-α,β-unsaturated thioester. While many transition metals are ineffective for such additions to sterically hindered internal alkynes, dicobalt octacarbonyl, [Co2(CO)8], has been identified as an excellent catalyst for this transformation. oup.comoup.com

The reaction proceeds in the presence of carbon monoxide, where a wide variety of organic disulfides add efficiently to internal alkynes. The proposed mechanism involves the initial formation of a cobalt-alkyne complex. This complex then reacts with the disulfide and undergoes CO insertion, followed by reductive elimination to yield the final product and regenerate the catalyst. oup.com

For this compound, reaction with diphenyl disulfide ((PhS)2) and carbon monoxide under [Co2(CO)8] catalysis would be expected to produce the corresponding β-phenylthio-α,β-unsaturated S-phenyl thioester in good yield.

Representative Carbonylative Bisthiolation of an Internal Alkyne:

| Alkyne | Disulfide | Catalyst | CO Pressure | Product Yield | Citation |

| 4-Octyne | (PhS)2 | [Co2(CO)8] (5 mol%) | 2 MPa | 97% | oup.com |

Other Heteroatom Additions

The carbon-carbon triple bond of internal alkynes, including sterically hindered systems like this compound, is susceptible to the addition of various elements other than hydrogen, halogens, or oxygen. These reactions, often termed hydroelementation, introduce heteroatoms such as silicon, boron, tin, sulfur, selenium, and phosphorus across the alkyne functionality. Such transformations are of significant synthetic utility, as the resulting vinyl-heteroatom compounds are versatile intermediates in organic synthesis. The regioselectivity and stereoselectivity of these additions are paramount and are heavily influenced by the steric and electronic properties of the alkyne, the nature of the heteroatom reagent, and the choice of catalyst or initiator. For an unsymmetrical and sterically biased alkyne like this compound, the bulky tert-butyl group at the C3 position is expected to exert a strong directing effect in these additions.

Hydrosilylation

Hydrosilylation involves the addition of a silicon-hydrogen bond across the alkyne. This reaction is one of the most direct and atom-economical methods for synthesizing vinylsilanes. pkusz.edu.cn The process is typically catalyzed by transition metal complexes, with the choice of metal and ligands dictating the regio- and stereochemical outcome. For unsymmetrical internal alkynes, the addition can lead to a mixture of regioisomers. nih.gov However, steric hindrance can be a powerful tool to control selectivity. rsc.org

In the case of this compound, the significant steric bulk of the tert-butyl group at one end of the alkyne would strongly disfavor the approach of a bulky metal-silyl group to the adjacent C4 carbon. Consequently, the silicon moiety is predicted to add preferentially to the C5 carbon, which is sterically more accessible. The stereochemistry of the addition (syn or anti) depends on the catalyst system. While many catalysts favor syn-addition, some ruthenium complexes are known to promote anti-addition. pkusz.edu.cn

Recent research has highlighted the use of copper and iridium catalysts for the highly regioselective hydrosilylation of internal alkynes. nih.govrsc.org For instance, iridium-catalyzed reactions have shown that both directing groups and the steric bulk of the silane are critical factors in achieving high efficiency and selectivity. rsc.org Similarly, cobalt complexes have been employed for the regio- and stereoselective hydrosilylation of various alkynes, where the bulky ligands on the catalyst play a key role in directing the outcome. organic-chemistry.org

Table 1: Examples of Catalytic Hydrosilylation of Internal Alkynes Analogous to this compound This table presents data from studies on various internal alkynes to illustrate the principles of regioselectivity and reaction conditions. Specific data for this compound is not available in the cited literature.

| Alkyne Substrate | Silane | Catalyst | Conditions | Major Product(s) | Yield | Selectivity (Regio-/Stereo-) | Reference |

|---|---|---|---|---|---|---|---|

| 1-Phenyl-1-propyne | (TMSO)3SiH | [CpRu(MeCN)3]PF6 | DCM, rt, 10 min | (Z)-1-Phenyl-1-[tris(trimethylsiloxy)silyl]-1-propene | 99% | >99:1 α-regioselectivity, >99:1 syn-selectivity | pkusz.edu.cn |

| 1-Phenyl-1-hexyne | PhMe2Si-Bpin | CuCl/NaOt*Bu | Toluene, 80 °C, 16 h | (E)-1-(Dimethyl(phenyl)silyl)-1-phenyl-1-hexene | 80% | 98:2 β-selectivity | nih.gov |

| 1-(Trimethylsilyl)-1-hexyne | Ph2SiH2 | [Co(IAd)(PPh3)(CH2TMS)] | C6D6, 60 °C, 12 h | (Z)-3-(Diphenylsilyl)-3-(trimethylsilyl)-2-hexene | 99% | >98% Z-selectivity | organic-chemistry.org |

Hydroboration

The addition of a boron-hydrogen bond across a triple bond, or hydroboration, is a cornerstone of synthetic chemistry. For internal alkynes, the reaction can be non-selective unless the alkyne is symmetric. libretexts.org However, by using sterically demanding borane reagents, such as disiamylborane ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), high regioselectivity can be achieved. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com These bulky reagents preferentially add the boron atom to the less sterically hindered carbon of the triple bond. libretexts.org

For this compound, hydroboration with a bulky reagent like 9-BBN is expected to proceed with high regioselectivity. The boron atom will add to the C5 position to minimize steric repulsion with the tert-butyl group, placing the hydrogen at C4. The initial product is a vinylborane, which is itself a valuable synthetic intermediate. Typically, the vinylborane is oxidized in a subsequent step with alkaline hydrogen peroxide to yield an enol, which tautomerizes to a ketone. chemistrysteps.comyoutube.com In this case, the product would be 3,3-dimethyl-decan-5-one. The hydroboration step occurs via a syn-addition of the H–B bond. libretexts.org

Table 2: Regioselective Hydroboration-Oxidation of Unsymmetrical Alkynes This table illustrates the outcome of hydroboration-oxidation on terminal and internal alkynes using bulky borane reagents. The predicted outcome for this compound is based on these established principles.

| Alkyne Substrate | Borane Reagent | Oxidation Conditions | Final Product | Key Feature | Reference |

|---|---|---|---|---|---|

| 1-Hexyne (B1330390) (Terminal) | Disiamylborane | H2O2, NaOH | Hexanal (Aldehyde) | Anti-Markovnikov addition leads to a terminal aldehyde. | libretexts.org |

| 2-Hexyne (Internal, Symmetrical) | 9-BBN | H2O2, NaOH | 2-Hexanone and 3-Hexanone (Mixture) | Little regioselectivity with a small borane; bulky boranes still give mixtures if sterics are similar. | chemistrysteps.com |

| This compound (Predicted) | 9-BBN or (Sia)₂BH | H2O2, NaOH | 3,3-Dimethyl-decan-5-one | Steric hindrance from the tert-butyl group directs boron to C5. | libretexts.orgmasterorganicchemistry.com |

Hydrostannylation

Hydrostannylation is the addition of a tin-hydride (Sn-H) bond to an unsaturated substrate. wikipedia.org The reaction can be initiated by free radicals or, more commonly for synthetic control, catalyzed by transition metals, particularly palladium complexes. semanticscholar.orgrsc.org Metal-catalyzed hydrostannylation of alkynes typically proceeds via syn-addition, yielding vinylstannanes (alkenylstannanes). semanticscholar.orgqub.ac.uk The regioselectivity of the addition to unsymmetrical internal alkynes is highly dependent on the steric and electronic properties of the substituents. qub.ac.uk

For this compound, palladium-catalyzed hydrostannylation is expected to show high regioselectivity due to steric factors. The bulky tributyltin moiety would add to the less hindered C5 position, with the hydrogen adding to C4. This results in the formation of (E)-3,3-Dimethyl-5-(tributylstannyl)-dec-4-ene as the major product. Vinylstannanes are highly valuable intermediates, most notably for their use in Stille cross-coupling reactions to form new carbon-carbon bonds.

Table 3: Palladium-Catalyzed Hydrostannylation of Alkynes This table provides examples of hydrostannylation reactions, demonstrating the influence of substrate structure and catalyst on the outcome.

| Alkyne Substrate | Stannane | Catalyst | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Octyne | Bu₃SnH | Pd(PPh₃)₄ | Neat, rt, 1 h | (E)-1-(Tributylstannyl)-1-octene | 94% | semanticscholar.org |

| Phenylacetylene | Bu₃SnH | PdCl₂(PPh₃)₂ | THF, rt | Mixture of α and β regioisomers | ~1:1 ratio | qub.ac.uk |

| 1-Bromo-1-hexyne | Bu₃SnH | Pd₂(dba)₃ / P(tBu)₃ | THF, rt, 10 min | (E)-1-Bromo-1-(tributylstannyl)-1-hexene | 95% | rsc.org |

Other Additions (S, Se, P)

The triple bond of alkynes can also undergo additions with reagents containing sulfur, selenium, and phosphorus.

Hydrothiolation: The addition of a sulfur-hydrogen bond from a thiol can be achieved under radical or metal-catalyzed conditions. For unactivated internal alkynes like this compound, radical-initiated hydrothiolation can proceed, but may lead to mixtures of E/Z isomers. Metal-catalyzed hydrothiolation, using catalysts based on indium, copper, or iron, can offer better control over selectivity. nih.govias.ac.innih.gov The regioselectivity would again be dictated by sterics, with the bulky SR group adding to C5.

Hydroselenation and Selenothiocyanation: Selenium-containing reagents can add across alkynes. For example, the addition of selenium dibromide to alkynes proceeds in a regioselective and stereoselective manner to afford anti-Markovnikov products with (E,E)-stereochemistry. nih.gov Radical-mediated selenothiocyanation of internal alkynes has also been developed as a metal-free method to introduce both selenium and thiocyanate groups. rsc.org

Hydrophosphinylation: The addition of a P-H bond from a secondary phosphine oxide can add across an alkyne. This reaction can be catalyzed by various metals, including rhodium, nickel, or magnesium complexes, to produce alkenyl phosphine oxides. researchgate.netnih.govchemrxiv.org Base-catalyzed, metal-free additions of phosphine boranes to unactivated internal alkynes have also been reported, providing a facile route to vinylphosphines. nih.gov For this compound, steric factors would be expected to control the regioselective addition of the phosphorus group to the C5 position.

Spectroscopic Characterization and Elucidation of 3,3 Dimethyl Dec 4 Yne Structure

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For 3,3-Dimethyl-dec-4-yne (Molecular Formula: C₁₂H₂₂), the molecular weight is 166.30 g/mol . nih.gov In a mass spectrum, this would correspond to the molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 166.

The molecular ions generated in the mass spectrometer are energetically unstable and can break apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure. The structure of this compound features a quaternary carbon and an internal alkyne, which dictates its primary fragmentation pathways.

Key fragmentation processes for alkanes involve the cleavage of C-C bonds to form the most stable carbocations available. chemguide.co.uk In the case of this compound, cleavage is most likely to occur at the highly substituted tertiary carbon (C3), as this leads to the formation of a relatively stable tertiary carbocation.

Predicted Fragmentation Pathways:

Loss of an Ethyl Radical: Cleavage of the C2-C3 bond results in the loss of an ethyl radical (•CH₂CH₃, mass = 29 Da). This is a highly favored fragmentation, as it produces a stable tertiary carbocation. This would result in a prominent peak at m/z 137.

Loss of a Methyl Radical: Cleavage of a C-C bond between the quaternary C3 and one of the methyl groups results in the loss of a methyl radical (•CH₃, mass = 15 Da), leading to a fragment ion at m/z 151.

Propargylic Cleavage: Cleavage of the C5-C6 bond, which is alpha to the triple bond, would result in the loss of a pentyl radical (•C₅H₁₁, mass = 71 Da), yielding a resonance-stabilized propargylic cation at m/z 95.

The relative abundance of these fragments helps in confirming the structure. The most stable fragment typically corresponds to the tallest peak in the spectrum, known as the base peak. libretexts.org For a molecule like 3,3-dimethylpentane, which shares a similar tertiary structure, fragmentation leading to the most stable carbocation is dominant. docbrown.info

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Lost Neutral Fragment | Mass of Lost Fragment (Da) | Structure of Observed Ion | Fragmentation Pathway |

| 166 | (None) | 0 | [C₁₂H₂₂]⁺ | Molecular Ion |

| 151 | •CH₃ | 15 | [C₁₁H₁₉]⁺ | Loss of a methyl radical from C3 |

| 137 | •C₂H₅ | 29 | [C₁₀H₁₇]⁺ | Loss of an ethyl radical from C3 |

| 95 | •C₅H₁₁ | 71 | [C₇H₁₁]⁺ | Propargylic cleavage at C5-C6 |

Electronic Absorption (UV-Vis) Spectroscopy in Conjugated Alkyne Systems

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about electronic transitions within a molecule. This technique is particularly informative for compounds containing conjugated π systems.

This compound is an example of a non-conjugated alkyne, as its carbon-carbon triple bond is isolated from other π systems. The primary electronic transition for such isolated alkynes is a π → π* transition. This transition requires a significant amount of energy, corresponding to light in the far-ultraviolet region. Consequently, simple alkynes absorb strongly only at wavelengths below 200 nm. libretexts.org For instance, ethyne (B1235809) exhibits absorption maxima at approximately 150 nm and 173 nm. libretexts.org These wavelengths are outside the operational range of standard laboratory UV-Vis spectrophotometers (typically 200-800 nm), making the technique less suited for the direct characterization of non-conjugated alkynes.

The utility of UV-Vis spectroscopy becomes apparent when an alkyne is part of a conjugated system, where multiple π bonds are separated by single bonds. Conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org This reduction in the energy gap means that less energetic, longer-wavelength light is required to induce the π → π* transition.

This phenomenon is known as a bathochromic shift (or red shift). Each additional conjugated double or triple bond shifts the absorption maximum (λmax) to a longer wavelength, often moving it into the detectable UV-Vis range. jove.com For example, while ethyne absorbs below 200 nm, the conjugated molecule 1-buten-3-yne (B1197963) (H₂C=CH−C≡CH) has absorption maxima at 219 nm and 227.5 nm, which are readily measurable. libretexts.org

Therefore, while the UV-Vis spectrum of this compound itself is not expected to show significant absorption in the 200-800 nm range, understanding the principles of conjugation is essential for interpreting the spectra of more complex, related alkyne structures.

Interactive Data Table: Comparison of UV-Vis Absorption Maxima (λmax)

| Compound | Structure | Type of System | λmax (nm) |

| Ethyne | H−C≡C−H | Non-conjugated Alkyne | ~173 libretexts.org |

| This compound | CH₃CH₂C(CH₃)₂C≡C(CH₂)₄CH₃ | Non-conjugated Alkyne | < 200 |

| 1-Buten-3-yne | H₂C=CH−C≡CH | Conjugated Enyne | 219, 227.5 libretexts.org |

Computational and Theoretical Investigations of 3,3 Dimethyl Dec 4 Yne and Alkyne Reactivity

Quantum Mechanical (QM) and Density Functional Theory (DFT) Approaches

Quantum mechanical (QM) and Density Functional Theory (DFT) are powerful computational tools for modeling the behavior of chemical systems at the atomic and electronic levels. nih.gov DFT, in particular, has become a standard method for investigating reaction mechanisms, kinetics, and electronic properties of organic molecules, including alkynes. rsc.orgdigitellinc.com These methods allow for the calculation of molecular structures, energies, and properties, offering a window into transient phenomena like transition states that are difficult or impossible to observe experimentally. rsc.org

For a molecule like 3,3-dimethyl-dec-4-yne, DFT calculations can predict its geometry, the electronic nature of its triple bond, and how it interacts with various reagents. Calculations are typically performed using specific functionals (e.g., B3LYP, M06-L) and basis sets (e.g., 6-31G(d), def2-TZVP) to approximate the solutions to the Schrödinger equation. rsc.orgresearchgate.net

Electronic Structure Analysis and Bonding Characteristics

The defining feature of an alkyne is its carbon-carbon triple bond, consisting of one strong sigma (σ) bond and two weaker, perpendicular pi (π) bonds. This concentration of electron density makes the alkyne group a nucleophilic site, prone to attack by electrophiles. In this compound, the triple bond is internal, located at the C4 position. The substituents are a pentyl group on one side and a bulky tert-butyl group on the other.

DFT calculations can precisely model the electronic structure of this molecule. Key parameters that can be determined include:

Bond Lengths and Angles: The C≡C triple bond length is typically around 1.20 Å. The sp-hybridized carbons of the alkyne create a linear C-C≡C-C geometry (180° bond angle). However, the steric bulk of the tert-butyl group at C3 in this compound can induce slight deviations from ideal linearity due to steric strain.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. For an alkyne, the HOMOs are the two π-orbitals of the triple bond, making it susceptible to electrophilic attack. The LUMOs are the corresponding antibonding π*-orbitals, which are involved in accepting electrons from nucleophiles, particularly in metal-catalyzed reactions. acs.orgnsf.gov

Electron Density Distribution: Natural Bond Orbital (NBO) analysis can reveal the distribution of electron density. The region around the triple bond in this compound is electron-rich, though the bulky tert-butyl group sterically shields this region, influencing how other molecules can approach and react. rsc.org

A DFT study on the bromination of various alkynes, including the sterically hindered t-Bu-C≡C-t-Bu, provides insight into how substituents affect the triple bond. acs.orgresearchgate.net These studies show that bulky groups can influence the stability and geometry of reaction intermediates and transition states. researchgate.net

Table 1: Representative Calculated Properties of Internal Alkynes This table presents typical data obtained from DFT calculations on internal alkynes, illustrating the type of information derived from computational analysis. Specific values for this compound would require a dedicated computational study.

| Property | Typical Calculated Value (B3LYP/6-31G*) | Significance for this compound |

|---|---|---|

| C≡C Bond Length | ~1.21 Å | The fundamental bond of the reactive functional group. |

| C-C≡C Bond Angle | ~178-180° | Steric hindrance from the tert-butyl group may cause slight bending. |

| HOMO Energy | -6 to -7 eV | Indicates the energy of the most available electrons for reaction (nucleophilicity). |

| LUMO Energy | +1 to +2 eV | Indicates the energy of the orbital that accepts electrons (electrophilicity). |

| NBO Charge on C4/C5 | -0.1 to -0.2 e | Shows the slight negative charge concentration at the alkyne carbons. |

Reaction Mechanism Elucidation and Transition State Characterization

A primary strength of DFT is its ability to map the entire potential energy surface of a reaction. acs.org This allows chemists to elucidate multi-step reaction mechanisms, identify all intermediates (local minima on the surface), and characterize the transition states (saddle points connecting minima). acs.orgacs.org A transition state represents the highest energy point along the reaction coordinate, and its structure reveals the geometry of the molecule as bonds are broken and formed. acs.org

For an alkyne like this compound, computational chemists can model various transformations:

Addition Reactions: In the hydroboration of internal alkynes, DFT studies have detailed the catalytic cycle, including the initial coordination of the alkyne to the metal catalyst, the migratory insertion step, and the final protonation. nih.govacs.orgacs.org The transition state for the migratory insertion is often the rate-determining and selectivity-determining step. nih.govacs.org

Cycloadditions: In metal-catalyzed azide-alkyne cycloadditions (a "click reaction"), DFT calculations explain how the catalyst coordinates to the alkyne, activating it for reaction and controlling the regioselectivity of the product. nih.govnih.gov

Rearrangements: The transformation of an alkyne to a vinylidene at a rhodium center has been studied computationally, showing the mechanism involves a slippage of the π-bound alkyne followed by a 1,2-hydrogen shift. rsc.org

The characterization of a transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Energetic Profiles and Kinetic Studies of Alkyne Transformations

Once the intermediates and transition states for a reaction are located, their relative Gibbs free energies (ΔG) can be calculated to construct a complete energy profile. researchgate.netacs.org This profile provides crucial kinetic and thermodynamic information.

Activation Energy (ΔG‡): The energy difference between the reactants and the highest-energy transition state determines the reaction rate. acs.orgmdpi.com A higher barrier means a slower reaction. For this compound, the steric hindrance of the tert-butyl group would likely lead to a higher activation barrier for many reactions compared to a less hindered alkyne like dec-4-yne, a hypothesis that can be quantified with DFT. acs.org

Stereoelectronic Effects and Regioselectivity Predictions in Alkyne Reactions

Stereoelectronic effects are the combination of steric and electronic factors that influence the reactivity and outcome of a chemical reaction. nsf.govresearchgate.net DFT is an invaluable tool for dissecting these effects.

In the context of this compound, the primary stereoelectronic considerations are:

Steric Hindrance: The bulky tert-butyl group at the C3 position sterically shields one side of the C4-C5 triple bond. This will heavily influence the trajectory of an incoming reagent, favoring attack from the less hindered side (the pentyl group side). In reactions like hydrosilylation, steric effects of both the catalyst and the alkyne substituents are critical in determining the product. pkusz.edu.cn

Electronic Effects: While the alkyl groups (pentyl and the methyls of the tert-butyl group) are weakly electron-donating through induction and hyperconjugation, these effects are generally subtle in controlling the regioselectivity of additions to a symmetrically substituted internal alkyne. However, in catalyzed reactions, the way the alkyne π-orbitals interact with the d-orbitals of a metal catalyst is paramount. rsc.org

Computational studies on the regioselectivity of reactions like Cu-catalyzed hydrocarbonylative coupling have shown that for internal alkynes, electronic effects such as conjugation can dominate, while for other steps, steric effects are the deciding factor. rsc.org Similarly, in Rh-catalyzed cycloadditions, the regioselectivity is determined by steric effects during the alkyne insertion step, with the bulkier substituent on the alkyne preferring to be distal to the newly forming bond. nih.gov For this compound, this principle would predict that in such a cycloaddition, the pentyl group would orient itself closer to the site of new bond formation than the tert-butyl group.

Solvent Effects and Catalysis Modeling in Alkyne Chemistry

Computational models can account for the influence of the surrounding environment on a reaction.

Solvent Effects: Solvents can stabilize or destabilize reactants, intermediates, and transition states, thereby altering reaction rates and outcomes. Computational models treat solvent effects in two main ways:

Implicit Solvation: The solvent is modeled as a continuous medium with a specific dielectric constant (e.g., the Polarizable Continuum Model, PCM). This approach is computationally efficient and captures bulk electrostatic effects. rsc.org

Explicit Solvation: One or more solvent molecules are explicitly included in the calculation. rsc.orgnih.gov This is more computationally intensive but is crucial when specific solvent-solute interactions, like hydrogen bonding, are critical to the mechanism, as seen in some gold-catalyzed alkyne hydrations. nih.gov

Catalysis Modeling: DFT is essential for modern catalyst design. nih.govnih.govrsc.org By modeling the interaction of a substrate like this compound with a metal catalyst, researchers can understand the catalytic cycle in detail. rsc.orgnih.govrsc.org For instance, studies on palladium-catalyzed alkoxycarbonylation of alkynes have shown that the mechanism can involve ketene-type intermediates and that explicit solvent molecules are sometimes necessary to accurately model the energy barriers. rsc.orgnih.govrsc.org Computational modeling can also predict how changing the ligands on a metal catalyst will affect its activity and selectivity, guiding experimental efforts. rsc.org

Advanced Computational Methods for Complex Alkyne Systems

While DFT is a versatile workhorse, certain complex chemical problems require more advanced computational methods.

Multireference (MR) Methods: Standard DFT and other single-reference methods can fail when a molecule's electronic structure cannot be described by a single dominant electronic configuration. This is common for diradicals, molecules in excited states, or certain transition metal complexes. nih.govaip.org MR methods, such as Complete Active Space Self-Consistent Field (CASSCF) and Multireference Configuration Interaction (MRCI), consider multiple electronic configurations from the outset, providing a more accurate description. nih.govaip.orgwikipedia.org For example, the study of diradical systems like benzynes requires MR methods to accurately capture their electronic structure and energetics. nih.gov

Ab Initio Molecular Dynamics (AIMD): This method combines quantum mechanical calculations of forces with classical molecular dynamics simulations. mdpi.comuctm.edu Instead of just mapping stationary points on a potential energy surface, AIMD simulates the real-time motion of atoms over a short timescale (picoseconds). uctm.eduacs.orgresearchgate.net This is particularly useful for exploring reaction dynamics, understanding the role of thermal fluctuations, and sampling complex conformational landscapes without prior knowledge of the reaction coordinate. uctm.eduresearchgate.net AIMD has been used to study the competitive bonding of alkynes on surfaces and to control hydrogenation mechanisms. mdpi.comacs.org

These advanced methods, though computationally expensive, are critical for tackling challenging problems in alkyne chemistry, such as photochemical reactions, reactions involving complex open-shell transition metal catalysts, or understanding non-statistical reaction dynamics. nih.govresearchgate.net

Q & A

Q. What established synthetic methodologies are available for 3,3-Dimethyl-dec-4-yne, and how can researchers optimize reaction yields?

To synthesize this compound, researchers can adapt alkyne-forming reactions such as dehydrohalogenation or alkylation of terminal alkynes. Optimization involves adjusting steric and electronic conditions (e.g., base strength, solvent polarity) to favor the desired product. Cross-referencing synthetic protocols for structurally similar alkynes in Reaxys or SciFinder is critical to identify optimal catalysts and temperature ranges .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

A combination of H NMR, C NMR, and IR spectroscopy is essential for structural confirmation. Gas chromatography-mass spectrometry (GC-MS) can assess purity, while X-ray crystallography may resolve ambiguities in stereoelectronic effects. Compare experimental data with computational predictions (e.g., DFT calculations) to validate assignments .

Q. How can researchers isolate and purify this compound from complex reaction mixtures?

Fractional distillation or preparative GC is recommended for isolation due to the compound’s volatility. For polar byproducts, silica gel chromatography with nonpolar solvent systems (e.g., hexane/ethyl acetate) can improve purity. Monitor via TLC and confirm with GC-MS .

Q. What are the best practices for handling and storing this compound to ensure stability?

Store under inert gas (argon/nitrogen) at low temperatures (-20°C) to prevent oxidation or polymerization. Use amber glass vials to minimize light exposure. Conduct stability studies under varying pH and temperature conditions to assess degradation pathways .

Q. How should researchers conduct a systematic literature review on this compound?

Use SciFinder or Reaxys to compile reported syntheses, physicochemical properties, and applications. Prioritize peer-reviewed journals over non-academic sources. Identify gaps (e.g., limited data on catalytic applications) to define novel research angles .

Advanced Research Questions

Q. How do steric effects from the 3,3-dimethyl groups influence the compound’s reactivity in cycloaddition or hydrogenation reactions?

Design comparative experiments with less hindered alkynes (e.g., dec-4-yne) to isolate steric impacts. Use kinetic studies and DFT calculations to map energy barriers. Collaborate with computational chemists to model transition states .

Q. What experimental strategies can elucidate the compound’s stability under oxidative or acidic conditions?

Perform accelerated degradation studies using radical initiators (e.g., AIBN) or acidic catalysts. Monitor decomposition products via LC-MS and propose mechanisms. Cross-validate findings with Arrhenius modeling to predict shelf life .

Q. How can computational modeling predict the compound’s behavior in novel catalytic systems?

Employ molecular docking or MD simulations to study interactions with transition-metal catalysts (e.g., Pd, Cu). Validate predictions with experimental turnover frequencies (TOF) and selectivity metrics. Reference databases like PubChem for baseline electronic properties .

Q. How should researchers resolve contradictions in reported 13C^{13}\text{C}13C NMR chemical shifts for this compound?

Replicate experiments under identical conditions (solvent, temperature, concentration) as conflicting studies. Use high-field NMR (≥500 MHz) and internal standards (e.g., TMS) for precision. Publish corrected data with detailed metadata to enhance reproducibility .

Q. What role could this compound play in designing enantioselective catalysts or ligands?

Investigate its utility as a chiral backbone in ligand synthesis. Screen for catalytic activity in asymmetric hydrogenation using combinatorial libraries. Correlate ligand geometry with enantiomeric excess (ee) via X-ray crystallography and HPLC .

Methodological Guidelines

- Data Analysis : Use tools like MestReNova for NMR processing and Gaussian for computational modeling. Tabulate comparative data (e.g., experimental vs. theoretical bond lengths) to highlight deviations .

- Experimental Design : Follow standards from and to define variables (e.g., temperature, catalyst loading) and controls.

- Ethical Reporting : Disclose conflicts (e.g., solvent purity, instrument calibration) in publications to mitigate bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.